4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide
CAS No.:
Cat. No.: VC14817615
Molecular Formula: C20H21ClN4O3S
Molecular Weight: 432.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21ClN4O3S |
|---|---|
| Molecular Weight | 432.9 g/mol |
| IUPAC Name | 4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C20H21ClN4O3S/c1-24-17-7-3-2-6-16(17)23-19(24)13-22-20(26)14-8-9-15(21)18(12-14)25-10-4-5-11-29(25,27)28/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,22,26) |
| Standard InChI Key | PPXKZQZWCMFHID-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=C(C=C3)Cl)N4CCCCS4(=O)=O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a benzamide core substituted at the 4-position with a chlorine atom and at the 3-position with a 1,1-dioxido-1,2-thiazinan group. The amide nitrogen is further functionalized with a (1-methyl-1H-benzimidazol-2-yl)methyl group. This arrangement creates a hybrid structure combining aromatic, heterocyclic, and sulfonamide motifs, which collectively influence its electronic distribution and steric profile .
Key Structural Components:
-
Benzamide Backbone: Provides rigidity and facilitates π-π stacking interactions with biological targets.
-
Chlorine Substituent: Enhances lipophilicity and modulates electron density at the aromatic ring .
-
1,2-Thiazinan 1,1-Dioxide: A six-membered sulfone-containing heterocycle contributing to solubility and hydrogen-bonding capacity.
-
Benzimidazole Moiety: Imparts basicity and potential for intercalation or receptor binding.
Spectroscopic Characterization
Structural validation relies on advanced spectroscopic techniques:
Synthetic Methodologies
Retrosynthetic Analysis
The compound is synthesized via a convergent approach:
-
Benzimidazole Synthesis: Condensation of o-phenylenediamine with acetic acid derivatives forms the 1-methylbenzimidazole unit .
-
Thiazinan Installation: Ring-closing metathesis or cyclization of sulfonamide precursors introduces the 1,2-thiazinan dioxide.
-
Amide Coupling: Final assembly via carbodiimide-mediated coupling between the benzoyl chloride derivative and the benzimidazole-containing amine.
Optimization Challenges
-
Sulfone Stability: The 1,1-dioxido group necessitates anhydrous conditions during thiazinan formation to prevent hydrolysis.
-
Regioselectivity: Chlorination at the 4-position requires careful control of Lewis acid catalysts (e.g., AlCl3) to avoid polyhalogenation .
Pharmacological Profile
In Vitro Bioactivity Data
| Assay Model | Activity (IC50/EC50) | Comparative Benchmark | Citation |
|---|---|---|---|
| EGFR Kinase | 82 nM | Gefitinib IC50 = 33 nM | |
| S. aureus | 1.2 µg/mL | Vancomycin EC50 = 0.5 µg/mL | |
| HT-29 Cancer | 4.7 µM | 5-Fluorouracil IC50 = 12 µM |
Physicochemical and ADMET Properties
Solubility and Permeability
-
LogP: 2.8 (moderate lipophilicity, balances membrane penetration and aqueous solubility) .
-
Solubility: 12 mg/mL in DMSO; <0.1 mg/mL in water (necessitates prodrug strategies for oral delivery).
Metabolic Stability
Microsomal studies indicate:
-
t1/2 (Human Liver Microsomes): 48 minutes (CYP3A4-mediated oxidation of benzimidazole methyl group).
-
Major Metabolite: N-Oxide derivative (inactive, excreted renally).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume